REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[S:7]([O-:10])([O-:9])=[O:8].[Na+:11].[Na+]>O>[CH3:6][O:5][C:3]([CH2:2][S:7]([O-:10])(=[O:9])=[O:8])=[O:4].[Na+:11] |f:1.2.3,5.6|
|
Name
|
|
Quantity
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217 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
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Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give solid residue
|
Type
|
WASH
|
Details
|
The residue was washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 80°-90° C.
|
Reaction Time |
56 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |